Bienvenue dans la boutique en ligne BenchChem!

Rodorubicin

Anthracycline Preclinical Models Human Tumor Screening

Rodorubicin (Cytorhodin S) is the only tetraglycosidic anthracycline available, exhibiting dose-limiting nephrotoxicity, early cardiotoxicity, and no myelosuppression. This unique profile makes it indispensable for decoupling anthracycline toxicity pathways, validating preclinical models, and developing ADC payloads. Its validated ADC conjugation chemistry enables next-generation research. For labs requiring a structurally distinct anthracycline with a non-overlapping safety profile, this is the proven reference standard. Limited stock; custom synthesis may apply.

Molecular Formula C48H64N2O17
Molecular Weight 941.0 g/mol
CAS No. 96497-67-5
Cat. No. B1680715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRodorubicin
CAS96497-67-5
Synonymscytorhodin S
rodorubicin
Molecular FormulaC48H64N2O17
Molecular Weight941.0 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O
InChIInChI=1S/C48H64N2O17/c1-10-48(58)18-30(64-31-15-25(50(8)9)44(21(4)60-31)65-33-17-28-45(22(5)61-33)67-47-29(63-28)16-27(52)19(2)62-47)35-38(46(48)66-32-14-24(49(6)7)39(53)20(3)59-32)43(57)36-37(42(35)56)41(55)34-23(40(36)54)12-11-13-26(34)51/h11-13,19-22,24-25,28-33,39,44-47,51,53,56-58H,10,14-18H2,1-9H3/t19-,20-,21-,22-,24-,25-,28-,29-,30-,31-,32-,33-,39+,44+,45+,46+,47-,48+/m0/s1
InChIKeyJXVAMODRWBNUSF-KZQKBALLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rodorubicin (CAS 96497-67-5): A Tetraglycosidic Anthracycline with Distinct Preclinical and Toxicity Profile


Rodorubicin (Cytorhodin S, HLB 817) is a synthetic tetraglycosidic anthracycline antibiotic with antineoplastic activity [1]. Its chemical structure is defined by a complex glycosidic side chain (C48H64N2O17, molecular weight 941.037) [2]. While sharing the core anthracycline DNA-intercalating mechanism, Rodorubicin's tetraglycosidic substitution differentiates it from standard mono- or disaccharidic anthracyclines [3]. Early clinical development revealed a unique combination of toxicities—specifically dose-limiting nephrotoxicity and a high incidence of early cardiotoxicity—that, alongside its distinct preclinical activity profile, led to its discontinuation from further clinical development [4][5].

Why Generic Anthracycline Substitution Fails: The Case of Rodorubicin (96497-67-5)


While doxorubicin, epirubicin, and other anthracyclines share a common class mechanism, Rodorubicin demonstrates that small structural differences confer profound and non-interchangeable biological consequences. Specifically, Rodorubicin's unique tetraglycosidic structure leads to an atypical toxicity profile featuring both dose-limiting nephrotoxicity and a high rate of early cardiotoxicity, which are not the primary concerns for doxorubicin's dose-limiting myelosuppression [1][2]. Furthermore, its distinct in vivo efficacy pattern—inactivity in typical murine transplantable tumors despite human tumor activity—renders standard preclinical screening models for anthracycline activity inapplicable [3]. These divergent pharmacological and toxicological signatures underscore why Rodorubicin cannot be simply substituted with another anthracycline; its selection for research hinges entirely on the need to model or study this specific and unusual combination of properties.

Quantitative Differentiation of Rodorubicin (96497-67-5) from Standard Anthracyclines


Preclinical Activity Profile: Human Tumor Selectivity vs. Murine Transplantable Tumor Inactivity

Rodorubicin was discovered through its activity in a human tumor-based screening system but was uniquely inactive in standard animal transplantation tumor models [1]. This is in stark contrast to most anthracyclines like doxorubicin, which are highly active in murine transplantable tumor models (e.g., P388, L1210 leukemia), the conventional gatekeepers for anthracycline development at the time [1][2]. This differential activity profile classifies Rodorubicin as a 'new leading structure' with potential preferential activity against slow-proliferating human tumors, a hypothesis that could not be fully explored due to later clinical toxicities [1].

Anthracycline Preclinical Models Human Tumor Screening

Toxicity Profile: Bone Marrow Sparing vs. Nephrotoxicity and Cardiotoxicity

In clinical Phase I trials, Rodorubicin demonstrated a unique toxicity profile when compared to the class archetype, doxorubicin. Unlike doxorubicin, where myelosuppression is the primary dose-limiting toxicity, Rodorubicin caused no observed myelotoxicity or alopecia [1][2]. Instead, its dose-limiting toxicity was proteinuria (a marker of nephrotoxicity), which was reversible upon discontinuation [1][2]. Furthermore, even at low cumulative doses, Rodorubicin caused a high incidence of cardiotoxicity; 7 of 12 patients (58.3%) developed Grade 1-3 cardiotoxicity, primarily at cumulative doses exceeding 4000 µg/m² [1]. This incidence rate is notably higher and occurred earlier than the cumulative dose-dependent cardiomyopathy associated with doxorubicin [3].

Anthracycline Toxicity Myelosuppression Nephrotoxicity Cardiotoxicity

Molecular Target Engagement: DNA Intercalation and Potential ADC Payload

Like other anthracyclines, Rodorubicin is reported to intercalate DNA, leading to cell death [1]. However, its utility extends beyond a simple chemotherapeutic agent. Its structure has been explored as a payload in an antibody-drug conjugate (ADC). Specifically, Rodorubicin (as Cytorhodin S) was covalently coupled to a monoclonal antibody (CA208) targeting carcinoembryonic antigen (CEA), demonstrating selective killing of a CEA-producing colon carcinoma cell line (COLO 205) [2]. This application leverages the potent cytotoxic activity of the anthracycline core while aiming to mitigate its systemic toxicities through targeted delivery. While the specific DNA-binding affinity (Kd) or Topoisomerase II inhibition IC50 for Rodorubicin is not publicly documented, its use as an ADC payload is a validated differentiator from many clinically used anthracyclines which have not been successfully developed in this modality.

DNA Intercalation Antibody-Drug Conjugate TOP2A

Strategic Research Applications for Rodorubicin (96497-67-5) Based on Quantitative Evidence


Investigating the Molecular Mechanisms of Anthracycline-Induced Cardiotoxicity

Rodorubicin is a premier research tool for delineating the pathways of anthracycline cardiotoxicity. Its high incidence of early cardiotoxicity (58.3% in Phase I patients, 7/12) contrasts sharply with the more delayed, cumulative dose-dependent cardiotoxicity of doxorubicin [3]. This makes Rodorubicin invaluable for in vitro and in vivo studies aimed at identifying early molecular biomarkers of cardiac stress and dissecting the specific structural features that drive acute cardiotoxic responses, independent of myelosuppression [3][2].

Validating Preclinical Models for Human-Selective Tumor Activity

Rodorubicin's unique profile—active in human tumor screens but inactive in standard murine transplantable tumor models—makes it a powerful control and validation tool [3]. Researchers can use Rodorubicin to challenge and refine preclinical models (e.g., patient-derived xenografts or organoids) to ensure they capture a broader spectrum of drug response profiles, particularly for agents that may target slower-proliferating human tumors [3].

Development of Targeted Anthracycline-Based Antibody-Drug Conjugates (ADCs)

Rodorubicin's documented use as a payload in an ADC targeting CEA (mAb CA208-cytorhodin S) validates its utility in this advanced therapeutic modality [3]. Researchers aiming to create novel ADCs with a potent anthracycline warhead can leverage Rodorubicin's established conjugation chemistry and cytotoxic activity profile. Its unique tetraglycosidic structure may also provide different physicochemical properties compared to other ADC payloads, offering potential advantages in linker chemistry or conjugate stability [3].

Comparative Toxicology Studies Focusing on Nephrotoxicity and Bone Marrow Sparing

As a compound whose dose-limiting toxicity is reversible proteinuria (nephrotoxicity) with a complete absence of myelotoxicity, Rodorubicin provides a unique reference standard for comparative toxicology studies [3][2]. It allows for the direct comparison of toxicological pathways activated by different anthracycline structures, helping to decouple the molecular determinants of nephrotoxicity, cardiotoxicity, and myelosuppression within a single chemical class [3][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rodorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.